4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate typically involves the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, to form the diazonium salt. The nitrate ion is introduced by adding a nitrate source, such as sodium nitrate, to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide, sodium hydroxide, and aniline are commonly used. The reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually performed in an alkaline medium.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxypyrazolopyridines, and aminopyrazolopyridines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding amine derivative of the pyrazolopyridine.
Scientific Research Applications
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Analytical Chemistry: The compound is used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the diazonium group.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: A closely related compound without the diazonium group.
3-Diazonium-1H-pyrazolo[3,4-b]pyridine: A compound with a diazonium group at a different position on the pyrazolopyridine ring.
Uniqueness
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate is unique due to the presence of both the dimethyl substituents and the diazonium group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
554435-11-9 |
---|---|
Molecular Formula |
C8H8N6O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;nitrate |
InChI |
InChI=1S/C8H8N5.NO3/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;2-1(3)4/h3H,1-2H3,(H,10,12,13);/q+1;-1 |
InChI Key |
PBUZAGRGYPTGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.